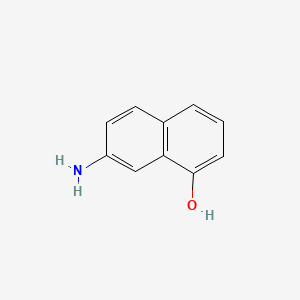

7-aminonaphthalen-1-ol

Beschreibung

Historical Context and Evolution of Aminonaphthol Research

The journey of aminonaphthol research began in the late 19th and early 20th centuries, driven primarily by the burgeoning synthetic dye industry. sci-hub.segoogle.com Early methods focused on the preparation of simple aminonaphthols, which were crucial intermediates, or "coupling components," in the synthesis of azo dyes. orgsyn.org A pivotal moment in the evolution of this field was the discovery of the Betti reaction around 1900 by Italian chemist Mario Betti. mdpi.comwikipedia.orgrecentscientific.com This multicomponent reaction, involving an aldehyde, a primary aromatic amine, and a naphthol, provided a straightforward method for synthesizing more complex α-aminobenzylphenols, which came to be known as "Betti bases". sci-hub.sewikipedia.orgrecentscientific.com This discovery significantly broadened the synthetic accessibility and structural diversity of aminonaphthol derivatives.

Initially, synthetic routes often involved multi-step processes such as the reduction of nitroso-naphthols or the cleavage of azo dyes. orgsyn.org For instance, 1,4-aminonaphthol was commonly prepared from α-naphthol via an azo dye intermediate like Orange I, which was then reduced. orgsyn.org Over the decades, research has focused on developing more efficient, greener, and versatile synthetic protocols. The Betti reaction itself, after a period of relative obscurity, experienced a resurgence of interest among organic chemists. sci-hub.semdpi.com Modern iterations focus on using various catalysts, solvent-free conditions, and expanding the scope of reactants to create libraries of aminonaphthol derivatives with high efficiency. nih.govresearchgate.net

Strategic Importance of the 7-Aminonaphthalen-1-ol Core Structure in Chemical Synthesis

The this compound scaffold is a strategically important precursor in a multitude of chemical applications due to its inherent reactivity and bifunctional nature. ontosight.aismolecule.com Its value lies in its role as a fundamental building block for constructing more complex molecules with significant commercial and research value. smolecule.com

Key areas where this core structure is pivotal include:

Applications of the this compound Scaffold

| Field of Application | Specific Use | Reference |

|---|---|---|

| Dye Manufacturing | Precursor for azo and metal-complex dyes | smolecule.comlookchem.com |

| Pharmaceuticals | Intermediate for drugs with potential anti-tumor and antimicrobial properties | smolecule.com |

| Biological Research | Studied for antioxidant and enzyme inhibition activity | lookchem.com |

| Advanced Materials | Precursor for fluorescent dyes used in bioimaging and chemical sensors | smolecule.com |

| Organic Chemistry | Reagent for the synthesis of heterocyclic compounds | lookchem.com |

Current Research Landscape and Key Challenges Pertaining to this compound

The current research landscape for this compound and its derivatives is vibrant, with a strong focus on developing sustainable and efficient synthetic methods and exploring new applications, particularly in medicinal chemistry. nih.gov A major trend is the development of one-pot, multicomponent reactions that offer high atom economy, reduced waste, and operational simplicity. researchgate.nettandfonline.commdpi.com Researchers are employing novel catalysts, including magnetic nanoparticles and eco-friendly options like silica-boric acid, to improve reaction yields and facilitate easier product purification under solvent-free or aqueous conditions. researchgate.netmdpi.com

Despite significant progress, several key challenges remain:

Future research will likely continue to address these challenges, focusing on the discovery of novel, highly efficient, and stereoselective catalytic systems. The exploration of the biological activities of new aminonaphthol derivatives will remain a key driver in the field, with the ultimate goal of developing new therapeutic agents and advanced materials. nih.govmdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C10H9NO | ontosight.ainih.gov |

| Molecular Weight | 159.18 g/mol | ontosight.ailookchem.comnih.gov |

| CAS Number | 4384-92-3 | ontosight.ailookchem.com |

| Appearance | Gray to brown solid | smolecule.com |

| Melting Point | 156-158 °C / 206-210 °C | smolecule.comlookchem.com |

| Boiling Point | 385.6 °C at 760 mmHg | lookchem.com |

| Solubility | Soluble in methanol | smolecule.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSOYLBBCYWEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195956 | |

| Record name | 7-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4384-92-3 | |

| Record name | 7-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDA8H34CW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Aminonaphthalen 1 Ol and Its Analogues

Established Reaction Pathways for Aminonaphthol Ring Systems

Traditional methods for synthesizing aminonaphthols have been well-established for over a century and remain fundamental in industrial-scale production. These pathways often involve transformations of readily available naphthalene (B1677914) precursors through nitration, sulfonation, and subsequent functional group interconversions.

Reductive Transformations of Nitronaphthalene Intermediates

A primary and widely used method for introducing an amino group onto a naphthalene ring is through the reduction of a nitro group. justdial.comwikipedia.org This process typically begins with the nitration of a naphthalene derivative, such as 1-naphthol (B170400), to introduce a nitro group, followed by a reduction step to convert the nitro group (–NO₂) into an amino group (–NH₂). justdial.comwikipedia.org

Nitration: Naphthalene is treated with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, to yield a nitronaphthalene. justdial.comwikipedia.org

The specific isomer, 7-aminonaphthalen-1-ol, can be synthesized from the corresponding 7-nitronaphthalen-1-ol. The challenge often lies in the selective nitration of the naphthalene core to obtain the desired nitro-isomer as the starting material.

Nucleophilic Aromatic Substitution through Sulfonation and Hydrolysis

Another classical and industrially significant route involves the manipulation of sulfonic acid groups on the naphthalene ring. This pathway is exemplified by the synthesis of J-acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid), an analogue of this compound. google.com The synthesis often starts with 2-aminonaphthalene-1-sulfonic acid (Tobias acid). google.com

Key steps in this type of synthesis include:

Sulfonation: Introduction of sulfonic acid (–SO₃H) groups onto the naphthalene ring. For example, Tobias acid can undergo disulfonation and trisulfonation reactions. google.com

Hydrolysis: Selective removal of a sulfonic acid group. For instance, 6-amino-1,3,5-naphthalene trisulfonic acid is hydrolyzed in a sulfuric acid medium to yield amino-J-acid. google.com

Alkali Fusion: A high-temperature reaction where a sulfonic acid group is replaced by a hydroxyl group (–OH) using a strong base like sodium hydroxide (B78521). google.comchemicalbook.com For example, the sodium salt of 1-aminonaphthalene-7-sulfonic acid can be fused with potassium hydroxide at high temperatures (210-230°C) to yield this compound. chemicalbook.com

A related and highly versatile method is the Bucherer reaction , which allows for the reversible conversion between a naphthol and a naphthylamine using ammonia (B1221849) and a bisulfite. wikipedia.orgresearchgate.net This reaction is particularly useful for producing aminonaphthalenesulfonic acids, which are key precursors for dyes. wikipedia.org The reaction can be used to convert 1,7-dihydroxynaphthalene (B165257) into 7-amino-1-naphthol. wikipedia.org The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia or an amine and subsequent elimination of water and bisulfite. wikipedia.org Microwave irradiation has been shown to significantly accelerate the Bucherer reaction, reducing reaction times to as little as 30 minutes. researchgate.net

Table 1: Comparison of Classical Synthesis Methods

| Method | Key Reagents | Key Intermediates | Typical Conditions |

| Nitration/Reduction | Nitric acid, Sulfuric acid, Fe or Sn/HCl, or H₂/catalyst | Nitronaphthalene | Stepwise reaction, often with acidic conditions. justdial.comwikipedia.org |

| Sulfonation/Alkali Fusion | Fuming sulfuric acid, Sodium hydroxide | Naphthalenesulfonic acid | High temperatures (e.g., 186-230°C) for alkali fusion. google.comchemicalbook.com |

| Bucherer Reaction | Ammonia, Sodium bisulfite | Tetralone sulfonic acid derivative | Reversible; can be accelerated with microwave irradiation. wikipedia.orgresearchgate.net |

Condensation and Cyclization Reactions in Aminonaphthol Formation

Condensation and cyclization reactions represent another avenue for constructing substituted aminonaphthol systems, particularly for creating more complex analogues. The Betti reaction , a variant of the Mannich reaction, is a prime example. researchgate.netnih.gov This multicomponent reaction involves the condensation of a naphthol (like 1-naphthol or 2-naphthol), an aldehyde, and an amine (often ammonia or a primary/secondary amine). researchgate.netnih.govrsc.org The products, known as Betti bases, are substituted amino(alkyl)naphthols. researchgate.net

While not a direct route to the parent this compound, this reaction is invaluable for synthesizing a wide range of its analogues in a single, efficient step. researchgate.net The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich naphthol ring. researchgate.net

Furthermore, electrophilic cyclization of specifically designed precursors can form the naphthalene ring system itself. For example, substituted naphthalenes and 2-naphthols can be prepared by the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. acs.orgnih.gov This methodology allows for the regioselective construction of the naphthalene core under mild conditions. nih.gov

Emerging Synthetic Strategies and Catalyst Development

Modern synthetic chemistry aims to improve efficiency, reduce waste, and access novel structures. For aminonaphthol synthesis, this translates to the development of one-pot procedures and the application of advanced metal catalysis.

One-Pot Multicomponent Approaches for Enhanced Efficiency

Building on the principles of the Betti reaction, recent research has focused on developing catalyst-free or organocatalyzed one-pot, three-component syntheses of aminonaphthol derivatives. utuvolter.fiijraset.comtandfonline.com These methods offer significant advantages in terms of atom economy and operational simplicity. researchgate.net

For instance, the reaction of a naphthol, an aromatic aldehyde, and a heteroaryl amine can proceed quantitatively in water at room temperature without any catalyst to form aminonaphthols. utuvolter.fitandfonline.com Other studies have utilized organocatalysts like L-proline or 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the synthesis of aminobenzylnaphthols under mild or solvent-free conditions. rsc.orgijraset.com Heterogeneous catalysts, such as acidic ionic liquids supported on magnetic nanoparticles, have also been developed to allow for easy catalyst recovery and reuse, further enhancing the green credentials of these syntheses. mdpi.com

Table 2: Examples of One-Pot Syntheses for Aminonaphthol Analogues

| Catalyst/Conditions | Reactants | Product Type | Reported Advantages | Reference |

| None (in water) | 2-Naphthol (B1666908), Aromatic aldehyde, Heteroaryl amine | Aminonaphthols (Betti bases) | Uncatalyzed, quantitative yield, room temperature. | tandfonline.com |

| L-proline | 2-Naphthol, Aromatic aldehyde, Piperidine | Betti bases | Solvent-free, high efficiency (90-96% yields). | rsc.org |

| AIL@MNP | 2-Naphthol, Aldehydes, Amides | 1-Amidoalkyl-2-naphthols | Reusable magnetic catalyst, solvent-free, excellent yields. | mdpi.com |

| DCM (solvent) | Naphthols, Indole-3-carboxaldehydes, Secondary amines | Indole-substituted aminonaphthols | Room temperature, simple work-up, excellent yields. | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Ullmann-Type Processes)

Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are essential for synthesizing aminonaphthol derivatives. The Ullmann condensation (or Ullmann-type reaction) is a copper-promoted reaction that can be used to form aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org

This approach has been successfully applied to the synthesis of 6-amino-2-naphthol from 6-bromo-2-naphthol. iaea.org The reaction can be carried out using various copper catalysts, such as CuI or even elemental copper, often in the presence of a ligand and a base. iaea.orgmdpi.com Modern protocols have been developed that use microwave assistance to accelerate the reaction, sometimes allowing for completion in minutes. nih.gov

Recent advancements have also led to copper-catalyzed asymmetric dearomatizing amination of naphthols, which can create optically active β-naphthalenone compounds with a nitrogen-containing quaternary carbon stereocenter. sciengine.comresearchgate.net While this dearomatizes one of the rings, it showcases the advanced capability of copper catalysis to create complex and stereodefined structures from simple naphthol precursors. Tandem reactions combining a Betti reaction with an intramolecular Ullmann C-O coupling have also been developed to synthesize complex heterocyclic structures derived from aminonaphthols. researchgate.net

Organocatalytic Asymmetric Synthesis Leading to Chiral Aminonaphthols

The asymmetric synthesis of chiral aminonaphthols using organocatalysts represents a significant area of research, primarily leveraging the power of chiral Brønsted acids like phosphoric acids to control stereochemistry.

One notable strategy involves the organocatalytic asymmetric N–H insertion reaction of α-carbonyl sulfoxonium ylides. rsc.orgrsc.org This method provides an efficient pathway to α-aryl glycines, which are precursors to or derivatives of aminonaphthols, without the need for a metal catalyst. rsc.orgrsc.org In a key demonstration of this reaction's chemoselectivity, 8-aminonaphthalen-2-ol was used as a substrate. The reaction occurred exclusively at the amine group, leaving the hydroxyl group untouched, to produce the corresponding glycine (B1666218) derivative with excellent enantioselectivity. rsc.orgresearchgate.net This process is catalyzed by a chiral phosphoric acid, which activates the sulfoxonium ylide and facilitates enantioselective C-N bond formation. rsc.orgrsc.org The high stability and low basicity of sulfoxonium ylides make this protocol user-friendly and compatible with a range of functional groups. rsc.org

Another powerful approach is the aza-Friedel-Crafts reaction. Researchers have realized a highly enantioselective aza-Friedel-Crafts reaction between cyclic ketimines and naphthols using a chiral phosphoric acid catalyst. researchgate.net This method allows for the synthesis of chiral aminonaphthols that contain a quaternary stereocenter at the C2 position, achieving excellent yields and high enantiomeric excess (up to 97% yield and 98% ee). researchgate.net

Furthermore, chiral tetraarylmethanes have been synthesized from 2-naphthol and naphthalen-2-amine units through an organocatalytic asymmetric process. dicp.ac.cn This method uses a chiral phosphoric acid catalyst to generate 6-methylenenaphthalen-2(6H)-ones in situ from tertiary alcohols. These intermediates then undergo a stereoselective 1,8-conjugate addition to yield the target products in high yields and enantioselectivities. dicp.ac.cn This demonstrates the utility of using a naphthol or aminonaphthyl unit as an auxiliary group to facilitate remote stereocontrol in complex molecule synthesis. dicp.ac.cn

Table 1: Organocatalytic Asymmetric Synthesis of Aminonaphthol Analogues

| Method | Catalyst Type | Reactants | Key Features | Reported Results | Source |

|---|---|---|---|---|---|

| Asymmetric N-H Insertion | Chiral Phosphoric Acid | α-Carbonyl Sulfoxonium Ylides, 8-Aminonaphthalen-2-ol | Metal-free; high chemoselectivity for the amine group. | Excellent enantioselectivity. | rsc.orgresearchgate.net |

| Aza-Friedel-Crafts Reaction | Chiral Phosphoric Acid | Cyclic Ketimines, Naphthols | Creates a quaternary stereocenter at the C2 position. | Up to 97% yield, 98% ee. | researchgate.net |

| 1,8-Conjugate Addition | Chiral Phosphoric Acid | 6-(hydroxydiarylmethyl)naphthalen-2-ols/amines | In situ generation of α,β,γ,δ,ε,ζ-conjugate systems. | High to excellent yields, high enantioselectivities. | dicp.ac.cn |

Electrochemical Synthesis as a Convergent Approach

Electrochemical methods provide a green and efficient alternative for synthesizing aminonaphthol derivatives. These techniques can offer novel reaction pathways under mild conditions. sioc-journal.cn

A significant example is the convergent paired electrochemical synthesis of aminonaphthol derivatives from the azo dye Acid Orange 7. dntb.gov.uaresearchgate.netresearchgate.net In this process, both the electrochemical oxidation and reduction of Acid Orange 7 in aqueous solutions surprisingly lead to the formation of the same redox couple: 1-iminonaphthalen-2(1H)-one and 1-aminonaphthalen-2-ol. researchgate.netresearchgate.net This convergent nature enhances the efficiency of the synthesis. The electrochemically generated 1-iminonaphthalen-2(1H)-one can then act as a Michael acceptor. researchgate.netresearchgate.net In the presence of nucleophiles like arylsulfinic acids, it undergoes a Michael addition reaction to form new derivatives, such as 1-amino-3-(phenylsulfonyl)naphthalen-2-ols. researchgate.netresearchgate.net This synthesis is performed under constant current electrolysis in an undivided cell using simple carbon rods as both the anode and cathode, highlighting the practical appeal of the method. researchgate.net

Another direct electrochemical route involves the reduction of specific azo dyes. For instance, the electrochemical reduction of 4-({4-[(7-Chloroquinolin-4-yl)amino]phenyl}diazenyl)naphthalen-1-ol (CQAPDN) has been studied. Using cyclic voltammetry, a reduction peak corresponding to the cleavage of the azo (—N=N—) bond was identified. jksus.org This two-electron reduction process yields two amino products, one of which is 4-aminonaphthalen-1-ol. jksus.org This method demonstrates the potential of electrosynthesis for the targeted production of aminonaphthols from readily available dye precursors.

Table 2: Electrochemical Synthesis of Aminonaphthols

| Method | Starting Material | Key Intermediate/Process | Product(s) | Electrochemical Setup | Source |

|---|---|---|---|---|---|

| Convergent Paired Electrolysis | Acid Orange 7 | Formation of 1-iminonaphthalen-2(1H)-one via both oxidation and reduction. | 1-Aminonaphthalen-2-ol; 1-Amino-3-(phenylsulfonyl)naphthalen-2-ol derivatives. | Undivided cell, carbon rod anode and cathode, constant current. | researchgate.netresearchgate.net |

| Reductive Cleavage | CQAPDN Dye | Reduction of the azo (—N=N—) bond. | 4-Aminonaphthalen-1-ol and (7-chloroquinolin-4-yl)benzene-1,4-diamine. | Cyclic voltammetry at a glassy carbon electrode. | jksus.org |

Advanced Chemical Reactivity and Mechanistic Investigations of 7 Aminonaphthalen 1 Ol

Electrophilic Aromatic Substitution Patterns on the Naphthalene (B1677914) Nucleus

The reactivity of 7-aminonaphthalen-1-ol in electrophilic aromatic substitution (EAS) is governed by the powerful activating and directing effects of its two functional groups: the hydroxyl (-OH) at position C1 and the amino (-NH2) at position C7. Both are strong activating groups that increase the electron density of the naphthalene ring system, making it significantly more susceptible to electrophilic attack than benzene (B151609) or unsubstituted naphthalene. smolecule.comambeed.com They direct incoming electrophiles to the ortho and para positions relative to themselves.

The directing influences of the two groups can be summarized as follows:

-OH group at C1: Directs to C2 (ortho), C4 (para), and C8 (ortho).

-NH2 group at C7: Directs to C6 (ortho) and C8 (ortho).

The interplay of these effects determines the regioselectivity of substitution reactions. Position C8 is doubly activated, being ortho to both the hydroxyl and amino groups, making it a highly probable site for substitution. Similarly, position C4 is strongly activated as it is para to the hydroxyl group, a position known to be highly susceptible to electrophilic attack in 1-naphthol (B170400) derivatives. atamanchemicals.com

| Position | Influence from -OH (C1) | Influence from -NH2 (C7) | Overall Activation |

|---|---|---|---|

| C2 | Ortho | - | Strongly Activated |

| C3 | Meta | - | Weakly Activated |

| C4 | Para | - | Strongly Activated |

| C5 | - | Meta | Weakly Activated |

| C6 | - | Ortho | Strongly Activated |

| C8 | Ortho | Ortho | Very Strongly Activated |

In reactions like sulfonation, the outcome can be influenced by reaction conditions. For naphthalene itself, sulfonation is known to be reversible, leading to different products under kinetic versus thermodynamic control. libretexts.org At lower temperatures, the reaction favors the kinetically controlled product (substitution at the most reactive site), while at higher temperatures, the equilibrium can shift to favor the more thermodynamically stable isomer. A similar dependency is expected for derivatives like this compound. Halogenation of the highly activated ring can often be achieved under mild conditions, sometimes without the need for a Lewis acid catalyst. ambeed.comsigmaaldrich.com

Bucherer Reaction Mechanisms in Aminonaphthol Functionalization

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reversible pathway to convert naphthols to naphthylamines in the presence of an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849) or an amine. wikipedia.orgchemeurope.com This reaction is of direct relevance to this compound, as it is a documented method for its synthesis from 1,7-dihydroxynaphthalene (B165257). wikipedia.orgmsuniv.ac.in

The mechanism proceeds through several key steps that disrupt and then restore the aromaticity of the naphthalene ring:

Keto-Enol Tautomerism: The reaction initiates with the protonation of the naphthol ring, which facilitates tautomerization to its keto form, a tetralone derivative. This step involves a significant energy cost due to the de-aromatization of one of the rings. wikipedia.orgchemeurope.com

Bisulfite Addition: A bisulfite anion then undergoes a nucleophilic addition to the keto-tautomer. acs.org This forms a stable α-hydroxysulfonic acid adduct, specifically the sulfonic acid of a tetralone. wikipedia.orgwikipedia.org

Amine Addition: The carbonyl group of the tetralone adduct is then attacked by ammonia (or an amine), forming a hemiaminal-like intermediate.

Dehydration and Elimination: Subsequent dehydration yields a resonance-stabilized cation, which then eliminates the bisulfite ion to form the final naphthylamine product, restoring the aromatic system. wikipedia.orgyoutube.com

The reversibility of the Bucherer reaction is a critical feature, allowing for the conversion of naphthylamines back to naphthols by treatment with aqueous bisulfite and hydroxide (B78521). wikipedia.orgnptel.ac.in

Diazo Coupling Reactivity for Chromophore Synthesis

This compound is a valuable coupling component in the synthesis of azo dyes. smolecule.com This reaction is a form of electrophilic aromatic substitution, where the electrophile is a diazonium salt (Ar-N₂⁺), typically prepared by the diazotization of a primary aromatic amine. nih.govekb.eg

The strongly activating -OH and -NH₂ groups make the naphthalene ring of this compound highly nucleophilic, enabling it to attack the diazonium ion. The position of coupling is dictated by the directing effects of the existing substituents. In 1-naphthol derivatives, coupling almost invariably occurs at the C4 position (para to the hydroxyl group) if it is available, as this leads to a more stable intermediate. atamanchemicals.com While the C2 position is also activated, coupling at C4 is generally preferred. The resulting products are azo compounds, which are characterized by the -N=N- chromophore that imparts vivid color. ekb.egresearchgate.net

| Reactant 1 (Electrophile) | Reactant 2 (Coupling Component) | Product Class |

|---|---|---|

| Aromatic Diazonium Salt (e.g., C₆H₅N₂⁺Cl⁻) | This compound | Azo Dye |

Investigations into Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for this compound are not widely published, the principles can be understood from studies of the core reactions it undergoes. Early kinetic investigations of the Bucherer reaction confirmed its reversibility and explored the rates of conversion between naphthylamines and naphthols under various conditions. rsc.orgrsc.org

A key concept in the reactivity of naphthalene derivatives is the distinction between kinetic and thermodynamic control. msuniv.ac.in

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). For naphthalene sulfonation, this is the alpha-sulfonic acid.

Thermodynamic Control: At higher temperatures, where the initial substitution is reversible, the reaction can reach equilibrium, and the major product will be the most stable isomer. For naphthalene sulfonation, this is the beta-sulfonic acid.

This principle is highly relevant for electrophilic substitutions on this compound, where multiple activated sites could lead to a mixture of products whose ratios are sensitive to the reaction conditions. For instance, in the Bucherer-Bergs reaction, a related multicomponent synthesis, the products obtained are typically those that are thermodynamically controlled. mdpi.com

| Control Type | Reaction Conditions | Product Characteristics | Example in Naphthalene Chemistry |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Formed fastest (lowest activation energy) | Sulfonation at the α-position |

| Thermodynamic | High Temperature, Long Reaction Time (allowing for equilibrium) | Most stable product | Sulfonation at the β-position |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Modern computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms of molecules like this compound. nih.gov These methods allow for the detailed mapping of reaction energy landscapes, including the structures of reactants, intermediates, transition states, and products. beilstein-journals.org

For electrophilic aromatic substitution, DFT calculations can predict the most likely sites of attack by analyzing the distribution of electron density and the energies of the carbocation intermediates (sigma complexes) formed upon attack at different positions. preprints.orgxmu.edu.cn Such studies can elucidate the subtle electronic effects that govern regioselectivity. mdpi.com

In the context of the Bucherer reaction and related processes, computational modeling can:

Confirm the proposed multi-step mechanism by calculating the energies of each intermediate and transition state. tandfonline.com

Explain the stereochemical or regiochemical outcomes of a reaction by comparing the stability of different product pathways. beilstein-journals.org

Analyze frontier molecular orbitals (HOMO/LUMO) to understand the nature of the nucleophilic and electrophilic partners in a reaction. mdpi.comrsc.org

While direct computational studies on this compound are scarce, research on analogous aminonaphthol derivatives and related reactions demonstrates the utility of DFT in rationalizing observed reactivity and providing mechanistic insights that are difficult to obtain through experimental means alone. mdpi.comresearchgate.net

Functional Material and Biological Applications of 7 Aminonaphthalen 1 Ol Derivatives

Development in Advanced Dye and Pigment Technologies

The inherent aromatic structure and reactive functional groups of 7-aminonaphthalen-1-ol make it a valuable building block in the synthesis of coloring agents. smolecule.comontosight.ai Its derivatives have been integral to the creation of both traditional and modern dye systems.

This compound is an important intermediate in the manufacturing of azo and metal-complex dyes. smolecule.comgoogle.com In the synthesis of azo dyes, it acts as a "coupling component." The process typically involves a two-stage reaction sequence. jchemrev.com First, a primary aromatic amine, known as the diazo component, is treated with nitrous acid to form a diazonium salt. jchemrev.comiiardjournals.org In the second stage, this unstable diazonium salt is reacted with a coupling component like this compound. smolecule.comjchemrev.com The diazonium salt acts as an electrophile, and the electron-rich naphthalene (B1677914) ring of this compound facilitates the azo coupling reaction, resulting in the formation of a highly colored azo compound. smolecule.comiiardjournals.org

These azo dyes can be further chelated with metal ions to produce metal-complex dyes. jchemrev.comgoogle.com The coordination of the azo dye with a metal ion, such as chromium or cobalt, can enhance the dye's properties, including lightfastness and stability. iiardjournals.orggoogle.com The ability of this compound to serve as a foundational unit in this process makes it a key ingredient for producing a variety of colors, particularly for dyeing materials like leather and textiles. google.com

The naphthalene scaffold of this compound is a common structural motif in many fluorescent molecules. By introducing various functional groups onto the core structure, researchers can transform it into fluorescent dyes tailored for specific applications. smolecule.com These dyes are instrumental in fields like bioimaging and cell labeling. smolecule.comchempep.com

Fluorescent dyes, or fluorophores, function by absorbing light at one wavelength and emitting it at a longer wavelength. chempep.com This property allows for the visualization of specific cellular structures or molecules. Derivatives of this compound can be designed to act as fluorescent probes that bind to particular targets within a biological system. smolecule.com For example, they can be modified with reactive groups that covalently attach to proteins or other biomolecules, effectively "labeling" them for observation using fluorescence microscopy or flow cytometry. chempep.comtcichemicals.com The development of such probes is crucial for tracking molecular processes in living cells and for diagnostic applications. chempep.combiotium.com

Pharmaceutical and Biomedical Research Endeavors

Beyond its use in material science, the this compound structure is a valuable scaffold in medicinal chemistry. Its derivatives are being actively investigated for a range of therapeutic applications. smolecule.com

The primary value of this compound in pharmaceutical research lies in its role as a starting material or scaffold for synthesizing more complex molecules with therapeutic potential. smolecule.comontosight.ai The naphthalene ring system is present in many biologically active compounds, and it serves as a versatile platform for drug design. researchgate.net Chemists can modify the amino and hydroxyl groups or the naphthalene ring itself to create libraries of new compounds. google.com

For instance, related aminonaphthol structures have been used as key intermediates in the synthesis of pyrrolo-1,5-benzoxazepines (PBOXs) and quinazoline (B50416) derivatives, which are classes of compounds investigated for their anti-cancer properties. jcancer.orgnih.gov The rigid, planar structure of the naphthalene core provides a defined orientation for functional groups to interact with biological targets like enzymes or receptors. smolecule.comresearchgate.net

A significant area of research involves the development of this compound derivatives as anti-cancer agents. smolecule.com Modifications of this scaffold have led to compounds with potent anti-proliferative and anti-tumor activities. smolecule.comnih.gov

One strategy involves using aminonaphthol derivatives to create microtubule targeting agents (MTAs). jcancer.orgmdpi.com Microtubules are critical for cell division, and disrupting their function is a proven strategy in cancer chemotherapy. jcancer.orgnih.gov For example, derivatives of the related 6-aminonaphthalen-1-ol have been used to synthesize 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines, which show potent antiproliferative effects in human cancer cell lines by inhibiting microtubule assembly. mdpi.com Some of these compounds have demonstrated efficacy in the nanomolar range and have been shown to overcome common drug resistance mechanisms. mdpi.com Another class of compounds, the pyrrolo-1,5-benzoxazepines (PBOXs), derived from a similar naphthalenic precursor, also exhibit anti-proliferative effects by inducing cell cycle arrest and apoptosis. jcancer.org

| Compound Class/Derivative | Target/Mechanism | Cell Line(s) | Potency (IC₅₀/GI₅₀) | Source(s) |

| Tetrahydrobenzothienopyrimidine (Cmpd 4) | Microtubule Depolymerization | MDA-MB-435 | IC₅₀ < 40 nM | mdpi.com |

| Tetrahydrobenzothienopyrimidine (Cmpd 4) | General Anti-proliferative | NCI-60 (40 lines) | Average GI₅₀ ~10 nM | mdpi.com |

| Tetrahydrobenzothienopyrimidine (Cmpd 7) | Microtubule Depolymerization | MDA-MB-435 | IC₅₀ < 40 nM | mdpi.com |

| Pyrrolo-1,5-benzoxazepines (PBOXs) | Tubulin Targeting, Apoptosis Induction | Various Cancer Cell Lines | Nanomolar to Micromolar Range | jcancer.org |

| 18β-glycyrrhetinic acid derivative (Cmpd 29) | Anti-proliferative | K562 (Leukemia) | IC₅₀ = 8.86 µM | nih.gov |

| 18β-glycyrrhetinic acid derivative (Cmpd 13) | Anti-proliferative | HeLa (Cervical Cancer) | IC₅₀ = 9.89 µM | nih.gov |

| 18β-glycyrrhetinic acid derivative (Cmpd 7) | Anti-proliferative | CT26 (Colon Carcinoma) | IC₅₀ = 4.54 µM | nih.gov |

Research into the biological activity of this compound and its metabolites has indicated its potential to act as a modulator of endogenous biochemical pathways. smolecule.com Studies suggest that these compounds may influence enzyme activities and receptor interactions, which could form the basis for new therapeutic strategies. smolecule.com For example, there is evidence that it may play a role in modulating hormonal levels, such as testosterone, which could have implications for reproductive health. smolecule.com The ability of naphthalene metabolites to interact with cellular proteins suggests a mechanism by which these derivatives could influence various signaling cascades and metabolic processes within the body. smolecule.comresearchgate.net This modulatory potential makes it a compound of interest for treating conditions related to hormonal imbalances or other pathway dysregulations. smolecule.com

Assessment of Antimicrobial Properties

While direct studies on the antimicrobial activity of this compound are limited, research into its related structures and derivatives indicates significant potential for this class of compounds in combating microbial growth. The naphthalene nucleus is a key structural motif in various pharmacologically active agents, and its derivatives have been a focus of synthetic chemistry to develop new antimicrobial agents.

Research has shown that aminonaphthalene derivatives can be effective against a range of pathogens. For instance, thiazolidinone derivatives of nitronaphthylamine have demonstrated both antibacterial and antifungal properties. lcms.cz Certain compounds in this class exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis comparable to aminopenicillins. lcms.cz Similarly, other naphthylamine analogs incorporating azetidinone and thiazolidinone moieties have been synthesized and tested, with some showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against Candida albicans. europa.eu

The antimicrobial potential extends to more complex derivatives. Novel Schiff base derivatives incorporating a naphthalen-1-yl moiety have shown moderate to good antimicrobial and antifungal activity. sigmaaldrich.com Furthermore, linking amino acids and peptides to related cephalosporanic acid structures has yielded compounds with potent antifungal and moderate antibacterial activities. realab.ua The general findings suggest that the aminonaphthol scaffold can serve as a valuable building block for the synthesis of new antimicrobial drugs.

Table 1: Antimicrobial Activity of Selected Naphthalene Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Thiazolidinone derivatives of nitronaphthylamine | S. aureus, B. subtilis, K. pneumoniae, E. coli, Candida spp. | Antibacterial activity similar to aminopenicillins against S. aureus and B. subtilis; also showed antifungal properties. | lcms.cz |

| Naphthylamine analogs with azetidinone/thiazolidinone | B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans | Some compounds exhibited broad-spectrum antibacterial activity; others showed remarkable antifungal activity. | europa.eu |

| Quinoxaline derivatives | Gram-positive and Gram-negative bacteria, A. Niger, C. albicans | Several compounds were highly active against bacteria; some showed moderate antifungal activity. | researchgate.net |

| 7-Amino cephalosporanic acid peptide derivatives | Bacterial and fungal organisms | Potent antifungal activity and moderate antibacterial activity. | realab.ua |

| Chromen-2-one derivatives with a naphthalen-1-yl imino methyl group | Bacterial and fungal strains | Moderate to good antimicrobial and antifungal activity. | sigmaaldrich.com |

Research on Enzyme and Receptor Interaction Specificity

The aminonaphthol structure is a key pharmacophore that facilitates interactions with biological macromolecules like enzymes and receptors. While direct binding studies on this compound are not extensively documented, research on its isomers and derivatives highlights the potential of this chemical scaffold to modulate biological pathways. The amino and hydroxyl groups can participate in hydrogen bonding, while the naphthalene rings can engage in hydrophobic and π-stacking interactions within protein binding sites.

For example, derivatives of the isomeric 6-aminonaphthalen-1-ol have been investigated as microtubule targeting agents. mdpi.com These compounds were found to inhibit tubulin polymerization and bind to its colchicine (B1669291) site, a critical interaction for disrupting cell division. mdpi.com This demonstrates the ability of the aminonaphthol framework to serve as a basis for designing potent enzyme inhibitors.

Furthermore, a patent for new inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress, lists 3-sulfonyl-1-hydroxy-6-aminonaphthalene as a potential structural component. google.com This suggests that derivatives of aminonaphthols are being explored for their ability to modulate specific protein interactions relevant to therapeutic goals. The inherent reactivity of the aminonaphthol structure also allows it to be used in processes like muta-mycosynthesis, where it can interact with fungal biosynthetic pathways to create novel compounds. researchgate.net These examples collectively underscore the utility of aminonaphthol derivatives as versatile ligands for specific biological targets.

Innovations in Sensor Technology and Analytical Detection Systems

Derivatives of this compound are valuable precursors for the development of selective chemical and biosensors, largely due to the compound's intrinsic fluorescence and the ability to chemically modify its amino and hydroxyl groups. smolecule.com These modifications can transform the core molecule into a probe that changes its photophysical properties upon binding to a specific analyte.

A significant application is in the creation of fluorescent sensors. For instance, naphthalimide derivatives, which can be synthesized from aminonaphthalenes, have been developed as pH sensors. nih.gov These sensors can operate in biological environments, with some being used to monitor the pH changes associated with bacterial metabolism or to selectively stain acidic organelles like lysosomes within living human cells. nih.gov The mechanism often involves photo-induced electron transfer (PET), where the protonation of an amino group in an acidic environment alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescence signal. nih.gov

Derivatives of the related 1-aminonaphthalene have also been fashioned into chemosensors for detecting metal ions. By incorporating specific binding sites, scientists have created probes that selectively detect ions such as Fe³⁺ and Zn²⁺ through changes in their fluorescence. researchgate.neta2bchem.com

Table 2: Examples of Sensors Based on Aminonaphthalene Derivatives This table is interactive. You can sort and filter the data.

| Sensor Type | Analyte | Principle of Detection | Application | Reference |

|---|---|---|---|---|

| Naphthalimide-based fluorescent sensor | pH | Photo-induced Electron Transfer (PET) | Extracellular monitoring of E. coli metabolism; Intracellular lysosome imaging in human cancer cells. | nih.gov |

| Poly(1-aminonaphthalene) chemosensor | Fe³⁺ ions | Fluorescence quenching | Detection of ferric ions in water and tablet samples. | researchgate.net |

| 1-Aminonaphthalene derivative chemosensor | Zn²⁺ ions | Internal Charge Transfer (ICT) | Highly sensitive "off-on" fluorescent detection of zinc ions. | a2bchem.com |

The unique chemical structure of aminonaphthalene derivatives allows them to be incorporated into stationary phases for High-Performance Liquid Chromatography (HPLC), enhancing the separation of specific classes of molecules. Instead of being the analyte, the compound becomes part of the separation medium itself. britannica.com

A key strategy involves chemically bonding these derivatives to a support material like silica (B1680970) gel. sigmaaldrich.comsorbtech.com Research has shown that silica gel modified with naphthalimide derivatives (prepared from aminopropyl silica and naphthalic anhydrides, which can contain an amino group) creates stationary phases with unique selectivity. researchgate.net These phases exhibit strong π-π stacking interactions, making them particularly effective for separating polycyclic aromatic hydrocarbons (PAHs), a class of compounds that can be challenging to resolve on standard C18 columns. researchgate.net

Furthermore, the presence of an amino group on the silica surface can serve as a precursor for creating chiral stationary phases. sorbtech.com By reacting the amino-functionalized support with chiral molecules, a stationary phase capable of separating enantiomers can be produced. This is a critical application in pharmaceutical analysis, where the separation of chiral drugs is often required. The use of aminonaphthalene derivatives in this context could impart specific chiral recognition capabilities due to their rigid structure and potential for multiple types of molecular interactions.

Contributions to Energy and Electrochemical Applications

In bioelectrochemical systems, such as microbial fuel cells (MFCs) and microbial electrosynthesis (MES), electron shuttles are redox-active molecules that facilitate the transfer of electrons between microorganisms and electrodes. britannica.comuni.lu This process is crucial for enhancing the efficiency of electricity generation or the synthesis of valuable chemicals. The aminonaphthol scaffold is well-suited for this role due to its ability to undergo reversible redox reactions.

Studies on the closely related isomer, 1-amino-2-naphthol (B1212963) (1A2N), have shown that it can function as an effective electron shuttle. researchgate.net When added to MFCs treating azo dyes, 1A2N significantly enhanced both the rate of dye decolorization and the generation of bioelectricity. researchgate.net The electrochemical reduction of the azo dye Acid Orange 7 has also been shown to produce a 1-iminonaphthalen-2(1H)-one/1-aminonaphthalen-2-ol redox couple, demonstrating the electrochemical activity of the aminonaphthol core.

This functionality is not limited to aminonaphthols alone. A soluble analog, 2-amino-3-carboxy-1,4-naphthoquinone (B1649309) (ACNQ), was identified as a naturally produced electron shuttle by the bacterium Shewanella oneidensis, facilitating electron transfer to insoluble minerals. britannica.com These findings strongly suggest that this compound and its derivatives possess the necessary electrochemical properties to act as efficient electron shuttles, with potential applications in bioremediation, bioenergy production, and green chemistry. uni.lu

Electrochemical Behavior Studies and Derivative Synthesis

The unique electronic properties of this compound, stemming from its fused aromatic rings and the presence of electron-donating amino (-NH2) and hydroxyl (-OH) groups, make it a subject of interest in electrochemistry and a valuable precursor for the synthesis of various functional derivatives.

Electrochemical Behavior Studies

The electrochemical behavior of aminonaphthol isomers is often investigated using techniques like cyclic voltammetry (CV). als-japan.com This method allows for the study of redox reactions, providing insights into oxidation and reduction potentials, reaction reversibility, and the kinetics of electron transfer. als-japan.comossila.com In a typical CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current from the analyte's redox reactions is measured. als-japan.com The resulting graph, a voltammogram, displays peaks corresponding to specific oxidation and reduction events. palmsens.com

While detailed electrochemical studies specifically on this compound are not widely available in the literature, extensive research on its isomer, 1-aminonaphthalen-2-ol, provides a clear model for the expected electrochemical processes. Studies on the azo dye Acid Orange 7, which involves an aminonaphthol structure, have shown that both its electrochemical oxidation and reduction can lead to the formation of the same redox-active couple: 1-iminonaphthalen-2(1H)-one and 1-aminonaphthalen-2-ol. researchgate.netresearchgate.net130.14.65

This transformation is identified as a quasi-reversible, two-electron, two-proton process. researchgate.net The oxidation of the 1-aminonaphthalen-2-ol (the reduced form) to 1-iminonaphthalen-2(1H)-one (the oxidized form) and the corresponding reverse reaction can be observed as a pair of anodic (oxidation) and cathodic (reduction) peaks in the cyclic voltammogram. researchgate.net When scanning the potential, the voltammogram of Acid Orange 7 in an acidic aqueous phosphate (B84403) buffer shows an anodic peak (A1) at approximately +0.30 V and a corresponding cathodic peak (C1) at about +0.18 V (vs. Ag/AgCl reference electrode), which represents this redox couple. 130.14.65

| Compound/Redox Couple | Electrochemical Process | Peak Potential (Ep vs. Ag/AgCl) | Experimental Conditions |

|---|---|---|---|

| 1-aminonaphthalen-2-ol / 1-iminonaphthalen-2(1H)-one | Anodic Peak (Epa) | ~ +0.30 V | Aqueous phosphate buffer (pH = 2.0), Glassy Carbon Electrode, Scan rate: 50 mV/s |

| Cathodic Peak (Epc) | ~ +0.18 V |

This table presents illustrative data from studies on the isomer 1-aminonaphthalen-2-ol, as detailed specific data for this compound is not available in the provided sources. The data is derived from the electrochemical analysis of Acid Orange 7. 130.14.65

Derivative Synthesis

The reactivity of this compound, particularly its electrochemically active nature and the nucleophilic character of its aromatic ring, makes it a versatile starting material for synthesizing more complex molecules. smolecule.comlookchem.com

Electrochemical Synthesis

The electrochemical generation of reactive intermediates provides a modern and green pathway for synthesis. In studies involving the 1-aminonaphthalen-2-ol isomer, the electrochemically generated 1-iminonaphthalen-2(1H)-one intermediate is shown to be susceptible to nucleophilic attack. researchgate.netresearchgate.net This reactivity has been exploited for the convergent paired electrochemical synthesis of new aminonaphthol derivatives. When the electrolysis of Acid Orange 7 is carried out in the presence of arylsulfinic acids, the imino intermediate participates in a Michael addition reaction. researchgate.net This leads to the formation of novel 1-amino-3-(phenylsulfonyl)naphthalen-2-ol derivatives in a one-pot synthesis performed in an undivided cell with carbon electrodes. researchgate.netresearchgate.net

Azo Dye Synthesis

A primary and long-standing application of this compound is its use as a coupling component in the manufacture of azo dyes. smolecule.comlookchem.com Azo dyes, characterized by the -N=N- functional group, are a major class of industrial colorants. cuhk.edu.hk The synthesis is typically a two-step process:

Diazotization: A primary aromatic amine is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, to form a diazonium salt. cuhk.edu.hkinnovareacademics.in

Azo Coupling: The resulting diazonium salt solution is then added to an alkaline solution of the coupling component, in this case, this compound. cuhk.edu.hk The diazonium ion acts as an electrophile and attacks the electron-rich naphthalene ring, typically at a position activated by the hydroxyl and amino groups, to form the stable azo linkage, yielding a highly colored azo dye. cuhk.edu.hk

| Derivative Type | General Synthesis Method | Key Reactants | Key Intermediate |

|---|---|---|---|

| Sulfonylated Aminonaphthols | Electrochemical Synthesis (Constant Current Electrolysis) | Aminonaphthol precursor (e.g., from Acid Orange 7), Arylsulfinic Acid | Electrogenerated Iminonaphthol |

| Azo Dyes | Chemical Synthesis (Diazotization & Azo Coupling) | This compound, Primary Aromatic Amine, Sodium Nitrite, Acid | Diazonium Salt |

These synthetic routes highlight the utility of this compound and its isomers in creating functional materials with applications ranging from industrial colorants to potentially novel chemical sensors and pharmaceuticals. smolecule.com

Characterization and Analytical Methodologies for 7 Aminonaphthalen 1 Ol Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is the primary tool for probing the structural and electronic aspects of 7-aminonaphthalen-1-ol. By interacting with the molecule using various forms of electromagnetic radiation, these techniques provide a wealth of information regarding its functional groups, bonding environment, and electronic transitions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds like other aminonaphthols. rsc.orgpreprints.orgmdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The naphthalene (B1677914) ring protons would appear in the aromatic region (typically 6.5-8.0 ppm). The position of each signal is influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. The protons on the same ring as the substituents will be the most affected. The -OH and -NH₂ protons themselves would appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (doublets, triplets, etc.), allowing for the assignment of each proton in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected for the naphthalene core carbons. The chemical shifts of the carbons directly bonded to the -OH (C1) and -NH₂ (C7) groups would be significantly shifted downfield (to a higher ppm value) compared to the unsubstituted naphthalene carbons. The signals for the other nine carbons would also be influenced by the substituent effects. The expected chemical shift ranges are based on data from similar naphthalene derivatives. rsc.orgmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

| Aromatic CH | 6.5 - 8.0 | d, dd, t | Complex splitting pattern due to coupling between adjacent protons. |

| OH | Variable (e.g., 5.0-9.0) | br s | Chemical shift is solvent and concentration dependent; may exchange with D₂O. |

| NH₂ | Variable (e.g., 3.0-5.0) | br s | Chemical shift is solvent and concentration dependent; may exchange with D₂O. |

| C-OH (C1) | 150 - 160 | - | Carbon directly attached to the hydroxyl group. |

| C-NH₂ (C7) | 140 - 150 | - | Carbon directly attached to the amino group. |

| Aromatic C | 105 - 135 | - | Remaining eight carbons of the naphthalene core. |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. pg.edu.plpressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C ring stretching vibrations of the naphthalene core would be expected to produce strong signals in the Raman spectrum. While FT-IR is often better for observing polar functional groups like O-H and N-H, Raman can provide a clearer picture of the carbon skeleton.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| N-H | Stretching | 3300 - 3500 | Medium, (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1400 - 1650 | Medium to Strong |

| C-O | Stretching | 1200 - 1300 | Strong |

| C-N | Stretching | 1180 - 1360 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 | Strong |

Electronic spectroscopy provides insights into the conjugated π-electron system and the electronic transitions within this compound.

UV-Vis Spectroscopy: Like other naphthalene derivatives, this compound is expected to absorb ultraviolet (UV) light, promoting electrons from lower-energy molecular orbitals to higher-energy ones. The UV-Vis spectrum, a plot of absorbance versus wavelength, typically shows multiple absorption bands characteristic of the naphthalene aromatic system. The positions and intensities of these bands (λmax) are influenced by the amino and hydroxyl substituents. These auxochromes (an -OH and -NH₂ group) typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted naphthalene. researchgate.netrsc.org The spectrum's appearance can also be sensitive to the polarity of the solvent. biocompare.com

Fluorescence Spectroscopy: Aminonaphthalene derivatives are well-known for their fluorescent properties. smolecule.comuminho.pt After absorbing light and reaching an excited electronic state, the this compound molecule can relax by emitting a photon, a process known as fluorescence. A fluorescence spectrum shows the intensity of emitted light as a function of wavelength. The emission maximum is always at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that can be determined. Both the emission wavelength and quantum yield are often highly sensitive to the solvent environment, making such compounds useful as fluorescent probes. rsc.org

Interactive Data Table: Expected Photophysical Properties of this compound

| Property | Expected Range | Technique | Notes |

| Absorption Maxima (λabs) | 250 - 400 nm | UV-Vis Spectroscopy | Multiple bands are expected due to the naphthalene core. |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | Dependent on the specific electronic transition. |

| Emission Maximum (λem) | 350 - 500 nm | Fluorescence Spectroscopy | Dependent on solvent polarity. |

| Fluorescence Quantum Yield (ΦF) | Variable | Fluorescence Spectroscopy | Highly dependent on solvent and molecular environment. |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₉NO, which corresponds to a monoisotopic mass of approximately 159.07 Da. nih.gov

In a typical mass spectrum, a molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the elemental composition.

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. For this compound, characteristic fragmentation would involve the loss of small, stable neutral molecules or radicals. Expected fragmentation pathways include:

Loss of CO: A common fragmentation for phenols, leading to a fragment ion at [M-28]⁺˙.

Loss of HCN: A typical fragmentation for aromatic amines, resulting in a fragment at [M-27]⁺.

Loss of H₂O: Loss of a water molecule from the hydroxyl group, though less common for aromatic alcohols without rearrangement.

Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion Description | Proposed Neutral Loss | Predicted m/z |

| Molecular Ion [M]⁺˙ | - | 159 |

| [M-H]⁺ | H· | 158 |

| [M-CO]⁺˙ | CO | 131 |

| [M-HCN]⁺ | HCN | 132 |

| Naphthalene-like cation | C₂H₂O | 117 |

Crystallographic Studies for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice of this compound.

To perform this analysis, a suitable single crystal of the compound must be grown and then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data would reveal the planarity of the naphthalene ring system and the orientation of the amino and hydroxyl substituents relative to the ring. Furthermore, it would show how the molecules pack in the crystal, highlighting the role of hydrogen bonds involving the -OH and -NH₂ groups in forming the solid-state architecture.

While crystallographic data for aminonaphthol derivatives and isomers such as 5-aminonaphthalene-1-sulfonic acid have been published, specific crystal structure data for this compound is not currently available in open-access crystallographic databases. nih.govresearchgate.netugr.es

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing the purity of this compound and for separating it from isomers, starting materials, or byproducts. researchgate.netniscpr.res.in A reversed-phase HPLC method would likely be most effective. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). This compound would be retained on the column and then eluted, with the retention time being a characteristic property under specific conditions. A UV detector is commonly used for detection, as the naphthalene ring is a strong chromophore. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound.

Interactive Data Table: Exemplar HPLC Method for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient | To elute the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at ~280 nm | To detect the compound as it elutes. |

| Column Temp. | 25 - 30 °C | To ensure reproducible retention times. |

Capillary Electrophoresis (CE): Capillary electrophoresis separates compounds based on their charge-to-size ratio in an electric field. While this compound is neutral at intermediate pH, it can be protonated under acidic conditions (forming a cation) or deprotonated under basic conditions (forming an anion), allowing for its analysis by CE. This technique offers very high separation efficiency and requires only minute amounts of sample. It is particularly useful for separating charged species and can be a powerful alternative or complementary technique to HPLC for purity analysis and the separation of closely related isomers. cdc.gov

Structure Activity and Structure Property Relationship Studies of 7 Aminonaphthalen 1 Ol Analogues

Correlating Structural Modifications with Biological Efficacy

The biological activity of aminonaphthol derivatives can be significantly modulated by altering the substituents on the naphthalene (B1677914) core. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for a desired biological effect. By systematically modifying the parent structure and evaluating the biological efficacy of the resulting analogues, researchers can develop more potent and selective agents.

Research into compounds structurally related to aminonaphthols has provided valuable insights. For instance, studies on thieno[2,3-d]pyrimidine (B153573) analogues, which incorporate a modified aminonaphthol-derived fragment, have demonstrated their potential as microtubule targeting agents. mdpi.com In one such study, a series of compounds were synthesized and evaluated for their antiproliferative effects and their ability to inhibit tubulin polymerization. mdpi.com

A lead compound, which featured a dimethoxyphenyl group, was systematically modified. Replacing a methoxy (B1213986) group on the aniline (B41778) ring with an amino group (to mimic the aminonaphthol structure) led to a significant increase in potency. For example, compound 4 (see table below), with a 2-NH₂ substituent, was found to be 1.6-fold more potent in cell proliferation assays and approximately 7-fold more potent in microtubule depolymerization assays compared to its lead compound. mdpi.com Further modifications, such as replacing the amino group with hydrogen (compound 7 ) or a methyl group (compound 8 ), also resulted in highly potent molecules, although slightly less so than the amino-substituted analogue. mdpi.com These findings underscore the critical role of the amino group's position and nature in conferring biological activity. The compounds demonstrated efficacy in cell lines known for drug resistance, suggesting they can circumvent mechanisms that limit the effectiveness of other clinical agents like paclitaxel. mdpi.com

The data below summarizes the antiproliferative and microtubule depolymerizing activities of selected analogues.

| Compound | Modification (R group) | Antiproliferative Activity (IC₅₀, nM) | Microtubule Depolymerization (% Inhibition) |

|---|---|---|---|

| Lead Compound 1 | - | ~64 | ~14% |

| 4 | 2-NH₂ | < 40 | ~99% |

| 5 | 2-NH₂, 5-Cl | < 40 | ~95% |

| 7 | 2-H | < 40 | ~99% |

| 8 | 2-Me | 53-125 | ~98% |

Similarly, structure-based design has led to the development of N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy. acs.org In this series, modifications to a phenyl ring attached to the sulfonamide group showed a clear trend: increasing the size and hydrophobicity of substituents at the para-position improved binding affinity. For example, substituting the phenyl ring with a tert-butyl group resulted in a 4.5-fold enhancement in a fluorescence polarization assay, while a bromo substituent led to a 7-fold improvement in binding over the unsubstituted parent compound. acs.org

Influence of Substituent Effects on Spectroscopic and Electronic Properties

The spectroscopic and electronic properties of 7-aminonaphthalen-1-ol and its analogues are highly sensitive to the nature and position of substituents on the naphthalene ring. The inherent electron-donating characteristics of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the aromatic π-system, create opportunities for intramolecular charge transfer (ICT), which is often manifested in the molecule's interaction with light.

A key phenomenon observed in such molecules is solvatochromism, where the color of a solution (i.e., the absorption and emission wavelengths) changes with the polarity of the solvent. mdpi.com This effect is a direct consequence of the change in the molecule's dipole moment upon electronic excitation. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Studies on 5-isocyanonaphthalene-1-ol (ICOL), an analogue where the amino group is replaced by an electron-withdrawing isocyano (-N⁺≡C⁻) group, provide a clear illustration of these principles. The combination of the electron-donating -OH group and the electron-accepting isocyano group creates a "push-pull" system that enhances the ICT character and results in a significant positive solvatochromic effect. mdpi.com The absorption and emission spectra of ICOL shift to longer wavelengths as the solvent polarity increases. mdpi.com For instance, the fluorescence emission maximum of ICOL shifts from 409 nm in the nonpolar solvent n-hexane to 522 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO). mdpi.com

The table below presents the photophysical properties of 5-isocyanonaphthalene-1-ol (ICOL) in various solvents, highlighting the influence of solvent polarity on its spectroscopic behavior.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| n-Hexane | 31.0 | 326 | 409 | 6399 |

| Toluene | 33.9 | 331 | 440 | 7964 |

| Chloroform | 39.1 | 330 | 467 | 9678 |

| Acetonitrile (B52724) | 45.6 | 327 | 494 | 11488 |

| DMSO | 45.1 | 334 | 522 | 12386 |

The electronic properties of such compounds can be further fine-tuned. For example, replacing the hydroxyl proton with an alkyl chain, as in 5-isocyano-1-(octyloxy)naphthalene (ICON), alters the electronic profile due to the positive inductive effect of the alkyl group, leading to higher molar absorption coefficients compared to ICOL. mdpi.com Similarly, studies on Schiff bases derived from aminonaphthalenes show that the medium can perturb the energy levels, affecting the reactivity and stability of the system. researchgate.net These substituent-driven changes in electronic and spectroscopic properties are fundamental to the design of fluorescent probes and sensors, where a measurable optical signal is correlated with specific environmental properties like polarity or acidity. mdpi.com

Environmental and Toxicological Implications of Aminonaphthol Compounds

Metabolic Fate and Biotransformation Pathways of Aminonaphthols

There is currently a lack of specific studies detailing the metabolic fate and biotransformation pathways of 7-aminonaphthalen-1-ol in biological systems.

Environmental Degradation Studies and Corrosion Inhibition Potential

Future Research Directions and Unexplored Avenues for 7 Aminonaphthalen 1 Ol

Integration with Nanoscience and Nanotechnology for Advanced Systems

The convergence of 7-aminonaphthalen-1-ol with nanoscience and nanotechnology presents a promising frontier for the development of sophisticated materials and systems. Nanoscience deals with structures and molecules on the nanometer scale, typically between 1 and 100 nm, while nanotechnology focuses on the application of these principles. mdpi.comresearchgate.net The unique properties of materials at this scale can be leveraged by incorporating this compound.

Future research should explore the use of this compound and its derivatives as functional components in nanomaterials. For instance, its inherent fluorescent properties could be harnessed in the development of quantum dots or nanoparticles for bioimaging and cell labeling. smolecule.com By modifying its structure, it may be possible to create nano-sized sensors capable of selectively detecting specific molecules, a concept that has already been explored with its derivatives. smolecule.com The integration into nano-sized drug delivery systems could also enhance the therapeutic efficacy of pharmaceuticals derived from this compound.

The "bottom-up" approach in nanotechnology, which involves the self-assembly of atoms and molecules, is particularly relevant. mdpi.com Investigating the self-assembly properties of this compound-based molecules could lead to the creation of novel nanostructures with tailored functionalities. Research in this area would contribute to the broader field of nanomaterials, which has applications in food science, medicine, and various industrial processes. mdpi.com

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. For this compound, these techniques can predict how structural modifications will affect its chemical and biological activity, guiding the synthesis of novel derivatives for specific applications.

A key area of future research is the use of Density Functional Theory (DFT) and other computational methods to explore the potential of this compound derivatives. jeires.comresearchgate.net For example, recent studies have used DFT to investigate the corrosion inhibition properties of related aminonaphthalene derivatives on metal surfaces, suggesting that this compound could be a candidate for developing new anti-corrosion agents. jeires.comresearchgate.net Computational docking studies can also predict the binding affinity of its derivatives to biological targets, such as enzymes and receptors, which is crucial for drug discovery. mdpi.com

Predictive models can also be employed to design new fluorescent dyes with enhanced properties. By simulating the electronic transitions of different this compound derivatives, researchers can identify structures with optimal absorption and emission wavelengths for specific imaging applications. This in-silico approach can significantly reduce the time and cost associated with experimental screening.

Green Synthesis and Sustainable Production Processes

The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. Future research on this compound should prioritize the development of "green" synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthesis methods for aminonaphthols often involve harsh reaction conditions and the use of hazardous reagents. chemicalbook.com Green chemistry principles can be applied to develop alternative pathways. This includes exploring the use of biocatalysts, such as enzymes, which can carry out reactions with high specificity under mild conditions. researchgate.net One-pot multicomponent reactions are another promising green approach that can improve efficiency by combining several synthetic steps into a single operation. smolecule.com

Furthermore, research into "muta-mycosynthesis," which utilizes fungal cultures, could offer a novel and sustainable method for producing naphthalene (B1677914) analogs. researchgate.net The use of aqueous plant extracts as reducing agents in the synthesis of nanoparticles is another example of a green approach that could be adapted for the production of this compound-based nanomaterials. mdpi.comnih.gov The development of such sustainable processes is not only environmentally responsible but can also be economically advantageous. journaljabb.com